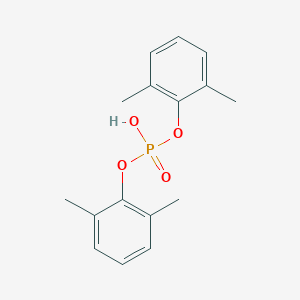

Bis(2,6-dimethylphenyl)phosphate

描述

间苯二酚二甲醚,也称为1,3-二甲氧基苯,是一种有机化合物,分子式为C8H10O2。它是间苯二酚的衍生物,其中两个羟基都被甲氧基取代。 该化合物以其在有机合成中的应用以及作为各种化学反应中的中间体而闻名 .

准备方法

合成路线和反应条件: 间苯二酚二甲醚可以通过间苯二酚的甲基化合成。该过程通常涉及在碳酸钾等碱的存在下,使间苯二酚与硫酸二甲酯或碘甲烷反应。 反应在回流条件下进行,以确保完全甲基化 .

工业生产方法: 在工业环境中,间苯二酚二甲醚的生产遵循类似的合成路线,但规模更大。反应条件经过优化,以最大限度地提高产率和纯度。 使用连续流动反应器和自动化系统有助于保持一致的反应条件并提高效率 .

反应类型:

常用试剂和条件:

氧化: 高锰酸钾、三氧化铬、酸性或碱性介质。

取代: 硝酸、硫酸、卤素、路易斯酸。

傅克反应: 酰氯、卤代烷烃、氯化铝。

主要产品:

氧化: 醌类、氧化衍生物。

取代: 硝基、磺酰基或卤代衍生物。

傅克反应: 酰化或烷基化的芳香族化合物。

科学研究应用

Flame Retardants

BDDP is primarily recognized for its effectiveness as a flame retardant in various polymers, including polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and modified polybutylene terephthalate (PBT). Its high thermal stability and low volatility make it an excellent candidate for use in high-performance materials.

Case Studies

- Polypropylene Composites: Research has shown that incorporating BDDP into polypropylene can enhance its flame-retardant properties while maintaining mechanical performance. The compound's steric hindrance contributes to improved hydrolytic stability and reduced flammability .

- PC/ABS Alloys: BDDP has been utilized in blends of PC/ABS alloys, demonstrating effective flame-retardant capabilities without compromising the aesthetic qualities of the materials .

Chemical Intermediate

BDDP serves as a vital chemical intermediate in the synthesis of other phosphorus-containing compounds. Its synthesis typically involves the reaction of phosphorus oxychloride with 2,6-dimethylphenol in the presence of catalysts such as magnesium chloride or aluminum chloride.

Synthesis Procedure

- React phosphorus oxychloride with 2,6-dimethylphenol.

- Use a catalyst to facilitate the reaction.

- Purify the resulting product through acid washing and drying processes.

This method yields a high-purity product with minimal impurities, making BDDP suitable for further chemical transformations .

Recent studies have indicated that BDDP may exhibit biological activity that impacts endocrine functions. Similar compounds have been shown to disrupt estrogenic pathways in mammals, leading to developmental changes in reproductive functions.

Research Findings

- BDDP's structural similarities to other organophosphate esters suggest potential endocrine-disrupting effects, warranting further investigation into its biological interactions and environmental persistence .

- Interaction studies have indicated that BDDP may affect neural development during critical growth periods, highlighting the need for comprehensive toxicological assessments.

Comparison with Related Compounds

To better understand BDDP's unique properties and applications, a comparison with structurally related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tris(2,6-dimethylphenyl) phosphate | Three 2,6-dimethylphenyl groups | Significant estrogenic activity |

| Bisphenol A phosphate | Contains two phenolic groups | Widely used in plastics |

| Triphenyl phosphate | Three phenyl groups | Commonly used as a plasticizer |

| Resorcinol bis(2,6-dimethylphenyl) phosphate | Combines resorcinol with two 2,6-dimethylphenyl groups | Enhanced flame retardant properties |

BDDP stands out due to its specific combination of structural features that may confer unique properties compared to its analogs .

作用机制

间苯二酚二甲醚的作用机制涉及其发生各种化学反应的能力,例如氧化和取代,使其能够与不同的分子靶标相互作用。 在生物系统中,它可以作为生物活性化合物的先导化合物,通过特定的途径和分子靶标发挥作用 .

类似化合物:

1,2-二甲氧基苯:

1,4-二甲氧基苯: 称为对苯二酚二甲醚,它在苯环的 1 和 4 位具有甲氧基.

比较:

独特特性: 间苯二酚二甲醚在其取代模式方面是独一无二的,这影响了它的反应性和它可以发生的反应类型。

应用: 虽然所有三种化合物都用于有机合成,但间苯二酚二甲醚因其在特定中间体的合成以及在各种工业过程中的应用而特别有价值.

相似化合物的比较

1,2-Dimethoxybenzene:

1,4-Dimethoxybenzene: Known as hydroquinone dimethyl ether, it has methoxy groups at the 1 and 4 positions of the benzene ring.

Comparison:

生物活性

Bis(2,6-dimethylphenyl)phosphate (BDMPP), a phosphate ester, has garnered attention due to its potential biological activities, particularly its estrogen-like effects. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is synthesized by reacting phosphorus oxychloride with 2,6-dimethylphenol. Its chemical structure allows it to interact with biological systems in ways that may disrupt endocrine functions.

Estrogenic Activity

BDMPP exhibits estrogen-like activity by mimicking the action of estradiol, the primary female sex hormone. This interaction primarily affects:

- Reproductive Development : BDMPP can influence sexual differentiation and reproductive functions in animal models.

- Biochemical Pathways : It is involved in pathways related to sexual differentiation and reproductive health, impacting hormone signaling pathways.

Pharmacokinetics

Research indicates that BDMPP can cross the blood-brain barrier (BBB), which raises concerns about its neurotoxic potential. The compound has been detected in brain tissues following exposure, suggesting significant systemic absorption and potential neurodevelopmental impacts .

Case Studies

-

Mouse Model Study

A study involving pregnant C57BL/6J mice demonstrated that exposure to tris(2,6-dimethylphenyl) phosphate (TDMPP), a related compound, resulted in: The study highlighted that TDMPP directly affected the fetal and neonatal brain, leading to changes in sex-related brain structures and impairing female reproductive functions . -

Endocrine Disruption

Epidemiological studies have linked similar compounds to adverse reproductive outcomes. For instance, this compound has been associated with alterations in endocrine functions and developmental changes in reproductive health due to its structural similarities with other known endocrine disruptors .

Summary of Biological Activities

Environmental Persistence and Bioaccumulation

BDMPP is recognized for its environmental persistence. It can accumulate in biological systems over time, raising concerns about long-term exposure effects. Studies indicate that compounds like BDMPP may remain in mammalian tissues and potentially bioaccumulate through food chains .

属性

IUPAC Name |

bis(2,6-dimethylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOXBWCRUPJDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452772 | |

| Record name | Bis(2,6-dimethylphenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18350-99-7 | |

| Record name | Bis(2,6-dimethylphenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,6-dimethylphenyl)hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main innovation presented in the research regarding Resorcinol bis(2,6-dimethylphenyl phosphate) production?

A1: The research introduces a novel continuous alkaline wash method for synthesizing Resorcinol bis(2,6-dimethylphenyl phosphate) []. This method aims to improve upon traditional batch processes by offering several advantages:

- Enhanced Product Quality: Continuous processing allows for consistent reaction conditions, leading to improved product quality and stability [].

- Reduced Emulsification: The method effectively minimizes emulsification of the product feed and discharge liquid, simplifying downstream processing [].

- Environmental Benefits: Reduced emulsification contributes to lower material waste and minimizes the environmental impact of the process [].

- Cost Efficiency: Continuous processing optimizes material usage, reduces waste, and requires less downtime for cleaning and maintenance, contributing to overall cost savings [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。